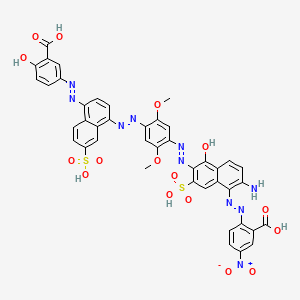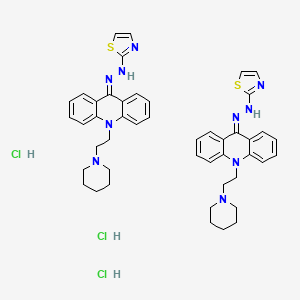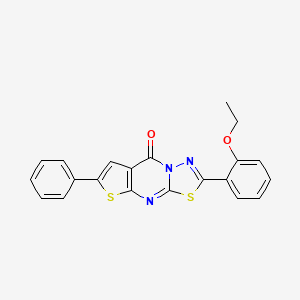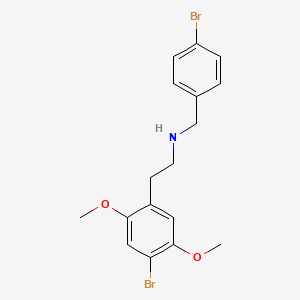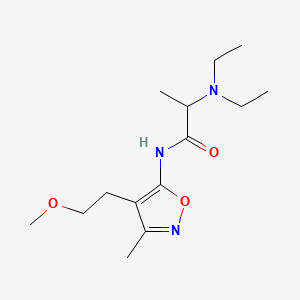
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is a complex organic compound with a unique structure that includes an isoxazole ring, a diethylamino group, and a methoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-4-(2-methoxyethyl)-5-nitroisoxazole.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)acetamide
- 2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)butyramide
Uniqueness
2-(Diethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92330-33-1 |
|---|---|
Molekularformel |
C14H25N3O3 |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[4-(2-methoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H25N3O3/c1-6-17(7-2)11(4)13(18)15-14-12(8-9-19-5)10(3)16-20-14/h11H,6-9H2,1-5H3,(H,15,18) |
InChI-Schlüssel |
ALAXHNZIWXEEDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C(=O)NC1=C(C(=NO1)C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


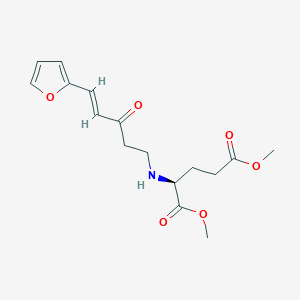
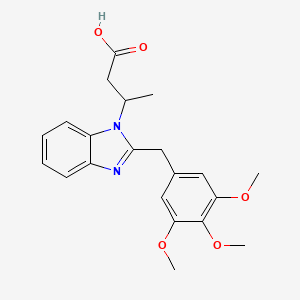

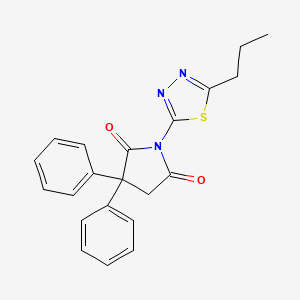
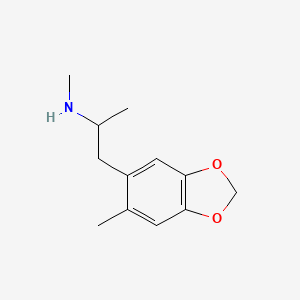

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
